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molecular formula C12H10N2O3 B3327069 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole CAS No. 310390-90-0

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No. B3327069
M. Wt: 230.22 g/mol
InChI Key: SFVZBOBPVFQFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196199B2

Procedure details

To a solution (400 ml) of N′-(4-methoxybenzo(b)furan-2-ylcarbonyl)acetohydrazide (15.6 g) in 1,2-dichloroethane were added triethylamine (21 ml) and triphenylphosphine (19.8 g) and the reaction temperature was set to 5° C. To this reaction mixture was added dropwise diethyl azodicarboxylate (40% toluene solution) (33 ml) over 15 min. The reaction temperature was set to room temperature and the mixture was stirred for 1.5 hr and washed with saturated aqueous solution of ammonium chloride. After partitioning, the obtained organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was concentrated under reduced pressure and purified by silica gel column chromatography (chloroform/ethyl acetate) to give the title compound (4.6 g) as pale-yellow crystals.
Name
N′-(4-methoxybenzo(b)furan-2-ylcarbonyl)acetohydrazide
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]([NH:14][NH:15][C:16](=[O:18])[CH3:17])=O)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>ClCCCl>[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:18][C:16]([CH3:17])=[N:15][N:14]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
N′-(4-methoxybenzo(b)furan-2-ylcarbonyl)acetohydrazide
Quantity
400 mL
Type
reactant
Smiles
COC1=CC=CC=2OC(=CC21)C(=O)NNC(C)=O
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
diethyl azodicarboxylate
Quantity
33 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 5° C
CUSTOM
Type
CUSTOM
Details
was set to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
After partitioning
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The obtained residue was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (chloroform/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=CC=2OC(=CC21)C=2OC(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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